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Compound Name: 6-Methylpyrazine-2-carbonitrile

Cat. No.: B145284 Get Quote

An In-Depth Technical Guide to 6-Methylpyrazine-2-carbonitrile: Properties, Synthesis, and

Applications in Modern Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 6-Methylpyrazine-2-carbonitrile,

a heterocyclic compound of significant interest to the scientific research and drug development

communities. The document delineates its core physicochemical and computational properties,

offers insights into its spectroscopic characterization, and outlines plausible synthetic routes

and key chemical transformations. Furthermore, it explores the compound's role as a versatile

synthetic intermediate and a valuable scaffold in medicinal chemistry, particularly in the context

of kinase inhibitor development. This guide is intended to serve as an authoritative resource for

researchers, chemists, and drug development professionals, synthesizing technical data with

practical, field-proven insights to facilitate innovation.

Introduction: The Pyrazine Scaffold in Medicinal
Chemistry
Heterocyclic compounds are foundational to the development of new therapeutics, with their

structures forming the core of numerous clinically approved drugs.[1][2] The pyrazine ring, a

six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is

recognized as a "privileged scaffold" in medicinal chemistry.[1][3] This is due to its unique

electronic properties and its ability to engage in hydrogen bonding and other non-covalent
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interactions with biological targets. The therapeutic importance of this moiety is underscored by

its presence in several FDA-approved drugs, including the anti-myeloma agent Bortezomib and

the anti-tuberculosis drug Pyrazinamide.[3]

Within this important class of compounds, 6-Methylpyrazine-2-carbonitrile (CAS No. 136309-

04-1) emerges as a particularly valuable building block. Its substituted pyrazine core, featuring

both a methyl group and a reactive nitrile handle, offers multiple avenues for synthetic

diversification, making it an attractive starting point for the construction of compound libraries

aimed at biological screening.

Fig 1. Structure of 6-Methylpyrazine-2-carbonitrile.

Physicochemical and Computational Properties
The physical and computational properties of a compound are critical determinants of its

behavior in both chemical reactions and biological systems. These parameters provide early-

stage insights into characteristics such as solubility, membrane permeability, and overall "drug-

likeness," guiding synthetic strategy and compound selection.

Table 1: Core Physicochemical Properties
Property Value Source(s)

CAS Number 136309-04-1 [4][5]

Molecular Formula C₆H₅N₃ [4][6]

Molecular Weight 119.12 g/mol [4]

Synonyms 6-Methyl-2-pyrazinecarbonitrile [4]

SMILES CC1=NC(=CN=C1)C#N [4]

InChIKey
HKXUBMYIEQIRNT-

UHFFFAOYSA-N
[6]

Purity (Typical) ≥95% [4]

Table 2: Computational and Drug-Likeness Parameters
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Property Value
Significance in
Drug Discovery

Source(s)

Topological Polar

Surface Area (TPSA)
49.57 Å²

Predicts drug

absorption and brain

penetration. A value <

140 Å² is generally

favorable.

[4]

LogP (Octanol-Water

Partition Coeff.)
0.6567

Measures lipophilicity,

affecting solubility and

membrane

permeability. Values

between 1-3 are often

optimal.

[4]

Hydrogen Bond

Acceptors
3

Influences binding to

biological targets and

solubility.

[4]

Hydrogen Bond

Donors
0

Influences binding to

biological targets and

solubility.

[4]

Rotatable Bonds 0

A low number (< 10)

indicates

conformational rigidity,

which can improve

binding affinity.

[4]

Spectroscopic and Analytical Characterization
Structural confirmation of 6-Methylpyrazine-2-carbonitrile relies on a combination of standard

spectroscopic techniques. While specific spectra are proprietary, the expected signatures can

be reliably predicted.

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should

feature a singlet for the methyl (CH₃) protons around δ 2.5-2.8 ppm and two distinct singlets
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in the aromatic region (δ 8.5-9.0 ppm) corresponding to the two non-equivalent protons on

the pyrazine ring.

¹³C NMR: The carbon NMR spectrum should display six unique signals: one in the aliphatic

region for the methyl carbon, four in the aromatic region for the pyrazine ring carbons, and a

characteristic signal for the nitrile carbon (C≡N) around δ 115-120 ppm.

FT-IR Spectroscopy: The most prominent feature in the infrared spectrum would be a sharp,

strong absorption band between 2220-2240 cm⁻¹, which is characteristic of the C≡N

stretching vibration of the nitrile group.

Mass Spectrometry (MS): Electron Ionization MS would show a distinct molecular ion (M⁺)

peak at m/z 119. Advanced techniques can provide a predicted collision cross-section (CCS)

value, which is a measure of the ion's shape in the gas phase and aids in identification.[6]

Synthesis and Reactivity
The utility of 6-Methylpyrazine-2-carbonitrile is intrinsically linked to its synthesis and the

reactivity of its functional groups.

Plausible Synthetic Route: Palladium-Catalyzed
Cyanation
A robust and widely used method for the synthesis of aryl nitriles is the palladium-catalyzed

cyanation of an aryl halide. This approach offers high yields and functional group tolerance,

making it a preferred method in medicinal chemistry.[3][7] The synthesis of 6-Methylpyrazine-
2-carbonitrile can be logically achieved from 2-bromo-6-methylpyrazine.

Fig 2. Plausible synthetic workflow for 6-Methylpyrazine-2-carbonitrile.

Exemplary Protocol: Pd-Catalyzed Cyanation

Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or

argon), add 2-bromo-6-methylpyrazine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and a

palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).

Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) to the vessel.
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Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is

consumed, as monitored by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable

organic solvent (e.g., ethyl acetate), and wash with aqueous ammonia or sodium

bicarbonate to quench and remove zinc salts.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product is then purified by column

chromatography on silica gel to yield the final product.

Causality: The choice of a palladium catalyst with a bulky phosphine ligand like dppf is crucial

for facilitating the reductive elimination step that forms the C-CN bond. Zinc cyanide is often

preferred over other cyanide sources due to its lower toxicity and controlled release of cyanide

ions into the catalytic cycle.

Key Chemical Transformations
The true power of 6-Methylpyrazine-2-carbonitrile as a building block lies in the reactivity of

its nitrile group.

Hydrolysis: The nitrile can be readily hydrolyzed under acidic or basic conditions to yield 6-

Methylpyrazine-2-carboxylic acid, a valuable intermediate in its own right.[8][9]

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), providing a

key linker for further molecular elaboration.

Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional

groups to form new heterocyclic rings.

Applications in Drug Discovery and Medicinal
Chemistry
The pyrazine scaffold is a cornerstone of modern drug discovery, with derivatives exhibiting a

vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory

properties.[1][10]
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Scaffold for Kinase Inhibitors
A particularly promising application for pyrazine carbonitrile derivatives is in the development of

protein kinase inhibitors. Aberrant kinase signaling is a hallmark of many cancers, making

kinases a major target class in oncology.[10] The 3-aminopyrazine-2-carbonitrile scaffold, a

close analog, has been identified in potent inhibitors of Fibroblast Growth Factor Receptors

(FGFRs).[10][11]

The strategic placement of nitrogen atoms in the pyrazine ring allows it to act as an excellent

"hinge-binder," forming critical hydrogen bonds with the backbone of the kinase active site. The

nitrile and methyl groups of 6-Methylpyrazine-2-carbonitrile provide vectors for synthetic

diversification to explore the solvent-front and deep hydrophobic pockets of the ATP-binding

site, enabling the optimization of potency and selectivity.

Fig 3. 6-Methylpyrazine-2-carbonitrile as a scaffold for kinase inhibitor design.

Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are paramount when handling 6-
Methylpyrazine-2-carbonitrile.

Hazard Identification: The compound is classified as an irritant.[5] Based on data for

structurally related compounds like 6-methylpyridine-2-carbonitrile, it should be handled as a

substance that may cause skin, eye, and respiratory irritation.[12]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles with side shields, and a laboratory coat.[13][14]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.[14][16]

First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye

contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh

air. In all cases of significant exposure, seek medical attention.[13][17]
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Conclusion
6-Methylpyrazine-2-carbonitrile is more than a simple chemical; it is a versatile and powerful

tool for chemical innovation. Its stable yet reactive structure, combined with the proven

biological relevance of the pyrazine scaffold, makes it an exceptionally valuable asset for

researchers in synthetic chemistry and drug discovery. From its fundamental physicochemical

properties to its application in the rational design of targeted therapeutics, this compound

represents a key building block for developing the next generation of novel molecules.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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